biological activity of 2-(5-ethyl-1H-indol-3-yl)acetic acid
biological activity of 2-(5-ethyl-1H-indol-3-yl)acetic acid
An In-depth Technical Guide: The Biological Activity of 2-(5-ethyl-1H-indol-3-yl)acetic Acid
Executive Summary
This technical guide provides a comprehensive overview of the , a synthetic analog of the natural plant hormone indole-3-acetic acid (IAA). Predominantly recognized for its potent auxin activity, this molecule serves as a valuable tool in agricultural science and plant biology research.[1] Its primary function is the regulation of plant growth, including the promotion of root development and stimulation of cell division and elongation.[1] This guide delves into the core mechanism of action, details validated experimental protocols for assessing its bioactivity, presents a framework for quantitative data analysis, and explores emerging areas of research, such as its potential therapeutic applications.[1][2]
Introduction and Chemical Profile
The Central Role of Auxins in Biology
Auxins are a class of plant hormones that play a pivotal role in virtually every aspect of plant growth and development.[3][4] The most common and extensively studied natural auxin is indole-3-acetic acid (IAA).[4][5] These molecules orchestrate fundamental processes such as cell elongation, differentiation, apical dominance, and tropic responses to stimuli like light and gravity.[3][6] The ability of synthetic molecules to mimic or interfere with natural auxin pathways has made them indispensable tools for both agricultural applications and fundamental research.[6][7]
Chemical Identity of 2-(5-ethyl-1H-indol-3-yl)acetic Acid
2-(5-ethyl-1H-indol-3-yl)acetic acid, hereafter referred to as 5-Et-IAA, is a derivative of indole-3-acetic acid.[1][5] The addition of an ethyl group at the 5-position of the indole ring modifies its chemical properties while retaining the core structure necessary for auxin activity.
Table 1: Chemical and Physical Properties of 5-Et-IAA
| Property | Value | Reference(s) |
| IUPAC Name | 2-(5-ethyl-1H-indol-3-yl)acetic acid | [1] |
| Synonyms | 5-Ethylindole-3-acetic acid; 5-Et-IAA | [1] |
| CAS Number | 52531-12-1 | [1] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| Appearance | Yellowish brown crystalline powder | [1] |
| PubChem ID | 15089964 | [1] |
Primary Biological Activity: Plant Growth Regulation
The principal biological activity of 5-Et-IAA is its function as a plant growth regulator.[1][2] It effectively mimics the action of endogenous IAA, influencing a wide range of developmental processes.
Mechanism of Action: The Canonical Auxin Signaling Pathway
5-Et-IAA, like natural IAA, functions by modulating gene expression through a well-defined signaling cascade.[8] At low intracellular auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as repressors by binding to Auxin Response Factors (ARFs), preventing them from regulating target genes.[3]
The introduction of an auxin like 5-Et-IAA initiates the following sequence:
-
Perception: The auxin molecule binds to a co-receptor complex composed of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Aux/IAA repressor.[6][8]
-
Ubiquitination: This binding event promotes the ubiquitination of the Aux/IAA repressor protein by the SCFTIR1/AFB E3 ubiquitin ligase complex.[6]
-
Degradation: The tagged Aux/IAA protein is subsequently targeted for degradation by the 26S proteasome.[3][6]
-
Gene Activation: The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then bind to Auxin Response Elements (AuxREs) in the promoters of target genes, thereby activating or repressing their transcription and leading to a physiological response.[3][8]
Caption: The canonical auxin signaling pathway initiated by 5-Et-IAA.
Key Phenotypic Effects
The activation of auxin signaling by 5-Et-IAA manifests in several critical physiological outcomes:
-
Enhanced Root Formation: It is a potent stimulator of both lateral and adventitious root development, making it highly valuable for agricultural and horticultural applications.[1][4]
-
Cell Elongation and Division: By promoting the extensibility of the cell wall and stimulating cell division, it contributes to overall plant vigor and biomass accumulation.[1][9]
-
Apical Dominance and Tropisms: Like IAA, it is involved in maintaining apical dominance and mediating plant responses to environmental cues such as gravity and light.[4][10]
Emerging & Secondary Biological Activities
While its role as a phytohormone is well-established, research suggests 5-Et-IAA may possess other biological activities.
-
Potential Therapeutic Effects: The compound is under investigation for potential anti-inflammatory properties, which could make it a candidate for developing new medications.[1][2]
-
Biochemical Research Tool: It serves as a tool in biochemical studies to dissect metabolic pathways in plants.[1][2]
-
Soil Health Improvement: By potentially promoting beneficial microbial activity in the soil, it may enhance nutrient availability and contribute to healthier ecosystems.[1][2]
-
Antimicrobial and Antioxidant Potential: Related indole-3-acetic acid structures have been shown to possess antibacterial, antifungal, and antioxidant properties, suggesting a potential avenue of investigation for 5-Et-IAA.[11][12]
Methodologies for Assessing Biological Activity
A tiered approach is recommended to characterize the auxin-like activity of 5-Et-IAA, progressing from high-throughput screens to more specific mechanistic assays.
Caption: A logical workflow for characterizing auxin-like compounds.
Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay
This assay is a highly sensitive and standard method for screening compounds for auxin-like activity, leveraging the fact that auxins inhibit root elongation at nanomolar concentrations.[13]
Causality: Arabidopsis is used due to its short life cycle, well-characterized genome, and high sensitivity to auxins. Sterilization prevents microbial growth that could interfere with the results, and stratification synchronizes germination for uniform analysis.
Methodology:
-
Seed Preparation: Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes. Wash seeds 5 times with sterile distilled water.
-
Stratification: Resuspend seeds in sterile water and store at 4°C in the dark for 2-3 days to break dormancy.
-
Plate Preparation: Prepare 12-well plates containing 1.5 mL of 0.5x Murashige and Skoog (MS) medium with 1% sucrose, adjusted to pH 5.7.
-
Compound Application: Prepare a stock solution of 5-Et-IAA (e.g., 20 mM in DMSO). Add aliquots to the wells to achieve the desired final concentrations (e.g., 1 nM to 10 µM), including a solvent-only control.
-
Sowing and Incubation: Sow approximately 15 stratified seeds into each well. Seal the plates and place them on a shaker (125 rpm) under a light/dark cycle (e.g., 16h light/8h dark) at 22-25°C for 5 days.[13]
-
Analysis: After the incubation period, measure the primary root length of the seedlings using a ruler or image analysis software (e.g., ImageJ). Calculate the percent inhibition relative to the solvent control.
Protocol 2: Oat (Avena sativa) Coleoptile Elongation Bioassay
This is a classic bioassay that directly measures the ability of a compound to induce cell elongation, a hallmark of auxin activity.[14][15]
Causality: Coleoptiles, the protective sheaths covering emerging shoots in grasses, are highly responsive to auxins. Removing the apical tip eliminates the natural source of endogenous auxin, making the tissue dependent on exogenously applied compounds for growth.
Methodology:
-
Seedling Growth: Germinate oat seeds on moist filter paper in the dark at 25-30°C for 3-4 days.[13]
-
Coleoptile Preparation: Under a dim green safelight, harvest coleoptiles. Remove the apical 3 mm tip to eliminate the endogenous auxin source.[13]
-
Depletion: Incubate the decapitated coleoptiles in a buffer solution (e.g., 0.5x MS medium) for 1-2 hours with gentle shaking to deplete any remaining natural auxin.[13]
-
Treatment: Transfer 5-10 coleoptile segments into test tubes or wells containing the buffer solution with various concentrations of 5-Et-IAA and a control.
-
Incubation: Incubate the segments in the dark with gentle shaking for 12-24 hours.[13]
-
Measurement: Measure the final length of the coleoptile segments. The increase in length compared to the initial measurement is indicative of auxin-induced elongation.
Protocol 3: DR5::GUS Reporter Gene Assay
This is a molecular assay to visualize the transcriptional activation of auxin-responsive genes. The DR5 promoter is a synthetic promoter containing multiple AuxREs, which drives the expression of the β-glucuronidase (GUS) reporter gene in the presence of auxin.[13]
Causality: A positive result (blue staining) provides direct evidence that the compound acts through the canonical auxin signaling pathway by activating ARF-mediated transcription.
Methodology:
-
Plant Material: Use transgenic Arabidopsis thaliana seedlings containing the DR5::GUS reporter construct.
-
Treatment: Grow seedlings as described in Protocol 4.1, treating them with 5-Et-IAA at an effective concentration (e.g., 1-10 µM) for several hours to overnight.
-
GUS Staining: Transfer seedlings into a staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-beta-D-galactopyranoside).[13]
-
Incubation: Incubate the seedlings at 37°C overnight. The GUS enzyme will cleave X-Gluc, producing a blue precipitate.[13]
-
Destaining and Visualization: Clear the chlorophyll from the tissues using a graded ethanol series (e.g., 70% to 95%).
-
Analysis: Observe the seedlings under a microscope. The intensity and location of the blue staining indicate where the auxin response has been induced.
Quantitative Analysis & Data Presentation
To properly characterize the biological activity of 5-Et-IAA, it is crucial to perform dose-response analysis and determine key quantitative metrics like the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀).
Table 2: Example Data Presentation for Arabidopsis Root Growth Inhibition by 5-Et-IAA
| Concentration (nM) | Mean Root Length (mm) ± SD | % Inhibition |
| 0 (Control) | 15.2 ± 1.1 | 0% |
| 1 | 13.8 ± 0.9 | 9.2% |
| 10 | 10.5 ± 1.3 | 30.9% |
| 50 | 7.4 ± 0.8 | 51.3% |
| 100 | 5.1 ± 0.6 | 66.4% |
| 500 | 2.8 ± 0.4 | 81.6% |
| 1000 | 2.1 ± 0.5 | 86.2% |
| Note: Data are illustrative. Actual values must be determined experimentally. The IC₅₀ would be calculated from a logarithmic plot of this data and is approximately 50 nM in this example. |
Conclusion and Future Directions
2-(5-ethyl-1H-indol-3-yl)acetic acid is a potent synthetic auxin with well-defined activity as a plant growth regulator.[1] Its mechanism of action mirrors that of the natural hormone IAA, making it a valuable compound for applications in agriculture aimed at enhancing root formation and overall plant vigor.[1][2][15] The methodologies outlined in this guide provide a robust framework for its characterization.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the ethyl group or other positions on the indole ring affect auxin activity.
-
Elucidation of Secondary Activities: Conducting rigorous pharmacological assays to validate the preliminary suggestions of anti-inflammatory or other therapeutic properties.[1][2]
-
Field Trials: Assessing its efficacy and optimal application concentrations for various crops in real-world agricultural settings.
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Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. National Center for Biotechnology Information (PMC - NIH). [Link]
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Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN. ASM Journals. [Link]
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Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications. PubMed, National Center for Biotechnology Information. [Link]
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